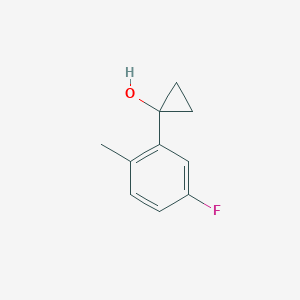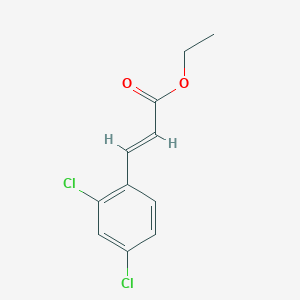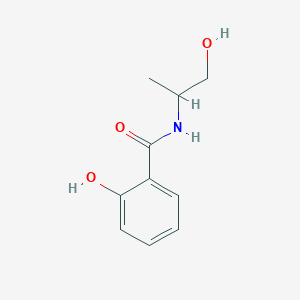
n-Salicyloyl-2-aminopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Salicyloyl-2-aminopropan-1-ol: is a natural product isolated from the culture filtrate of the bacterium Streptomyces hygroscopicus . It belongs to the class of salicylamides and has the molecular formula C10H13NO3 . This compound has shown significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: n-Salicyloyl-2-aminopropan-1-ol can be synthesized through the reaction of salicylic acid with 2-aminopropan-1-ol under appropriate conditions . The reaction typically involves the formation of an amide bond between the carboxyl group of salicylic acid and the amino group of 2-aminopropan-1-ol. The reaction conditions may include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve the fermentation of Streptomyces hygroscopicus followed by extraction and purification of the compound from the culture filtrate . The extraction process typically involves the use of organic solvents such as ethyl acetate to isolate the compound from the culture medium .
化学反応の分析
Types of Reactions: n-Salicyloyl-2-aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
n-Salicyloyl-2-aminopropan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antibacterial properties and potential use as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications due to its antibacterial activity.
Industry: Used in the development of new antimicrobial agents and other chemical products.
作用機序
The mechanism of action of n-Salicyloyl-2-aminopropan-1-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound may also interfere with essential bacterial enzymes and metabolic pathways, contributing to its antibacterial effects .
類似化合物との比較
n-Salicyloyl-2-aminopropan-1,3-diol: Another amide isolated from Streptomyces hygroscopicus with similar antibacterial properties.
1-acetyl-n-Salicyloyl-2-aminopropan-3-ol: A related compound with a similar structure and antibacterial activity.
Uniqueness: n-Salicyloyl-2-aminopropan-1-ol is unique due to its specific structure and the presence of both hydroxyl and amide functional groups, which contribute to its distinct chemical reactivity and biological activity . Its ability to disrupt bacterial cell membranes and inhibit bacterial growth makes it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14) |
InChIキー |
ATSKSNBYTZUJRU-UHFFFAOYSA-N |
正規SMILES |
CC(CO)NC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
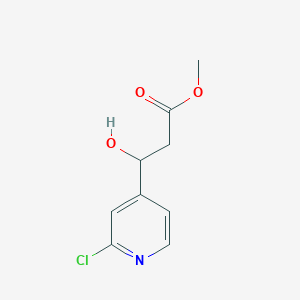
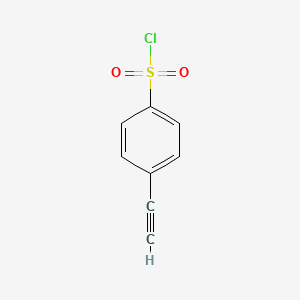
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
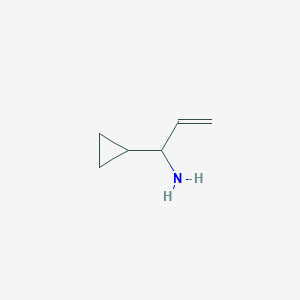
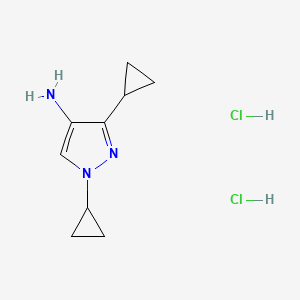
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)

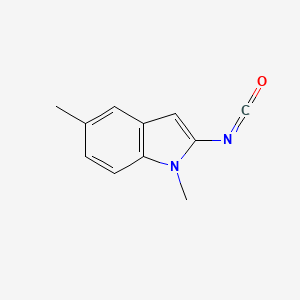
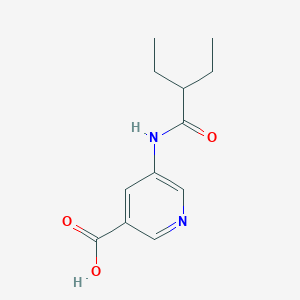
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
